(2-Azanidylcyclohexyl)azanide;tetrachloroplatinum(2+)
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Overview
Description
It is a stable compound that alkylates DNA, forming both inter- and intra-strand platinum-DNA crosslinks, which result in the inhibition of DNA replication and transcription, leading to cell-cycle nonspecific cytotoxicity . Despite its promising antitumor activity, the severe, cumulative, and irreversible peripheral neurotoxicity observed in phase I studies led to the termination of its further clinical development .
Preparation Methods
Ormaplatin is synthesized through a series of chemical reactions involving platinum compounds. The synthetic route typically involves the reaction of platinum (IV) chloride with 1,2-diaminocyclohexane to form the desired platinum complex. The reaction conditions include the use of solvents such as dimethyl sulfoxide and temperatures ranging from room temperature to 80°C. The industrial production methods are similar but are scaled up to produce larger quantities of the compound .
Chemical Reactions Analysis
Ormaplatin undergoes several types of chemical reactions, including:
Reduction: Ormaplatin can be reduced by thiols, such as 3,6-dioxa-1,8-octanedithiol, which results in the formation of platinum (II) complexes. The reduction follows overall second-order kinetics and is influenced by the pH of the reaction medium.
Oxidation: Although less common, ormaplatin can also undergo oxidation reactions under specific conditions.
Common reagents used in these reactions include thiols, water, and other nucleophiles. The major products formed from these reactions are platinum (II) complexes and substituted platinum (IV) complexes .
Scientific Research Applications
Mechanism of Action
Ormaplatin exerts its effects by alkylating DNA, forming both inter- and intra-strand platinum-DNA crosslinks. These crosslinks inhibit DNA replication and transcription, leading to cell-cycle nonspecific cytotoxicity . The molecular targets of ormaplatin include the purine bases on DNA, which form covalent bonds with the platinum atoms. The pathways involved in its mechanism of action include the inhibition of DNA repair mechanisms and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Ormaplatin is compared with other platinum-based compounds such as cisplatin, carboplatin, and oxaliplatin. While all these compounds share a similar mechanism of action, ormaplatin is unique in its structure and the type of DNA crosslinks it forms . Unlike cisplatin and carboplatin, ormaplatin contains a 1,2-diaminocyclohexane ligand, which contributes to its distinct chemical properties and biological activity .
Similar Compounds
Cisplatin: A platinum (II) compound widely used in cancer therapy.
Carboplatin: A second-generation platinum (II) compound with reduced toxicity compared to cisplatin.
Oxaliplatin: A platinum (II) compound with a diaminocyclohexane ligand, similar to ormaplatin.
Ormaplatin’s unique structure and chemical properties make it a valuable compound for scientific research and the development of new platinum-based drugs.
Properties
CAS No. |
62816-98-2 |
---|---|
Molecular Formula |
C6H14Cl4N2Pt+2 |
Molecular Weight |
451.1 g/mol |
IUPAC Name |
(1R,2R)-cyclohexane-1,2-diamine;tetrachloroplatinum(2+) |
InChI |
InChI=1S/C6H14N2.4ClH.Pt/c7-5-3-1-2-4-6(5)8;;;;;/h5-6H,1-4,7-8H2;4*1H;/q;;;;;+6/p-4/t5-,6-;;;;;/m1...../s1 |
InChI Key |
HZSBSRAVNBUZRA-RQDPQJJXSA-J |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)N.Cl[Pt+2](Cl)(Cl)Cl |
SMILES |
C1CCC(C(C1)[NH-])[NH-].Cl[Pt+2](Cl)(Cl)Cl |
Canonical SMILES |
C1CCC(C(C1)N)N.Cl[Pt+2](Cl)(Cl)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ormaplatin; tetraplatin. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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